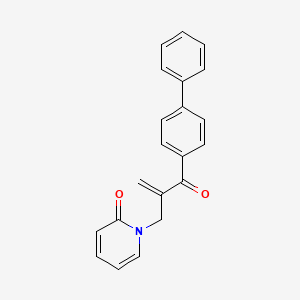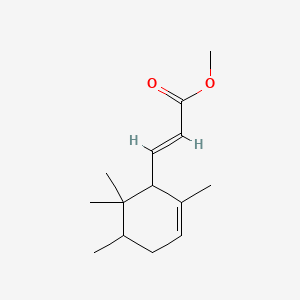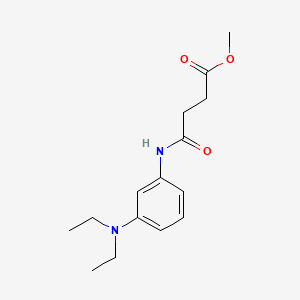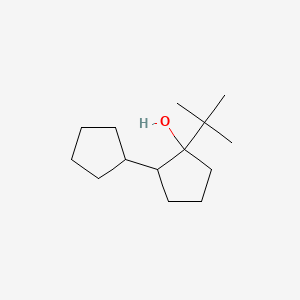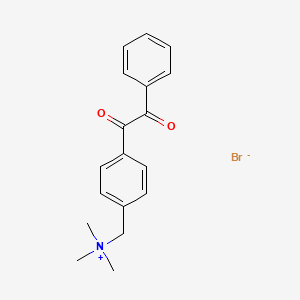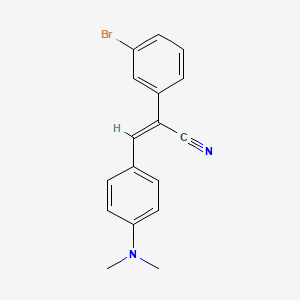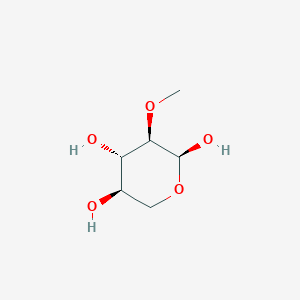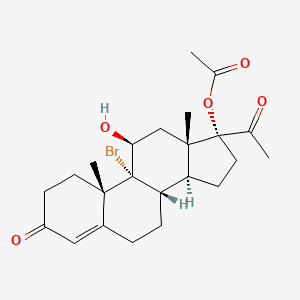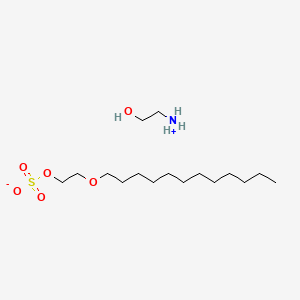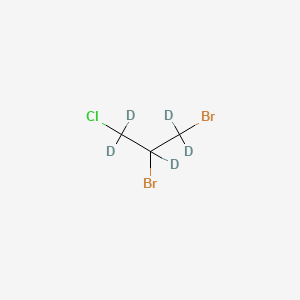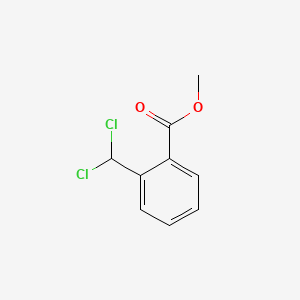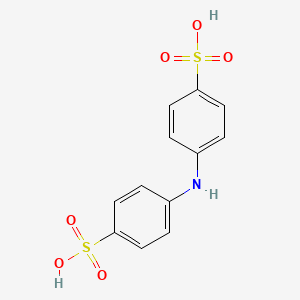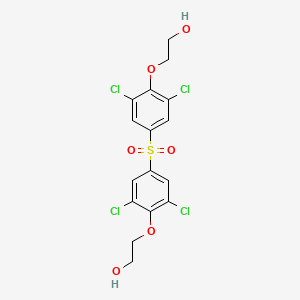
2,2'-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H14Cl4O6S. It is known for its unique structure, which includes two phenylene rings connected by a sulfonyl group and linked to ethanol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2,6-dichlorophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenylene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Sulphonylbis((2,6-dichloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially disrupting their normal function. The phenylene rings and ethanol groups may also contribute to its overall activity by enhancing its binding affinity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Sulfonylbis(4,1-phenylene)oxy)bisethanol: Lacks the chlorine atoms, which may affect its reactivity and applications.
2,2’-(Sulfonylbis(2,6-dimethyl-4,1-phenylene)oxy)bisethanol: Contains methyl groups instead of chlorine, leading to different chemical properties.
Uniqueness
This makes it a valuable compound for specific research and industrial purposes .
Propiedades
Número CAS |
91198-38-8 |
|---|---|
Fórmula molecular |
C16H14Cl4O6S |
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
2-[2,6-dichloro-4-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Cl4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2 |
Clave InChI |
WINCTAVQOYZBMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCCO)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)OCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


